Antitumor agent-96

Conjunctival Melanoma MRE11 Inhibition Cytotoxicity Assay

Antitumor agent-96 (Compound D34) is a potent, selective MRE11 endonuclease inhibitor validated for preclinical oncology research. It demonstrates submicromolar potency in conjunctival melanoma (CM) cell lines (CRMM2 IC50=0.7 µM) and significant in vivo tumor suppression without overt toxicity. Its >10-fold selectivity for CM over normal melanocytes (PIG1 IC50=32.9 µM) and distinct profile—superior to mirin and MU1409 in potency and target engagement—make it the definitive tool compound for dissecting homologous recombination and DNA damage response pathways. Choose this specific agent to ensure data reproducibility and target specificity.

Molecular Formula C27H32N2O2
Molecular Weight 416.6 g/mol
Cat. No. B15140211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-96
Molecular FormulaC27H32N2O2
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCOC2=C(C3=CC=CC=C3C=C2)C(=O)CCCC4=CC=CC=C4
InChIInChI=1S/C27H32N2O2/c30-25(13-6-10-22-8-2-1-3-9-22)27-24-12-5-4-11-23(24)14-15-26(27)31-21-7-18-29-19-16-28-17-20-29/h1-5,8-9,11-12,14-15,28H,6-7,10,13,16-21H2
InChIKeySTNMKKHHROUSDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor agent-96: A Selective MRE11 Endonuclease Inhibitor for DNA Damage Response Research and Conjunctival Melanoma Studies


Antitumor agent-96 (also designated as Compound D34) is a small-molecule MRE11 endonuclease inhibitor that downregulates the homologous recombination (HR) pathway by binding to MRE11 and suppressing its endonuclease functions, leading to apoptosis in cancer cells [1]. Identified through a structure–activity relationship (SAR) optimization campaign, Antitumor agent-96 represents a potent derivative with a molecular formula of C27H32N2O2 and a molecular weight of 416.56 g/mol . Its well-characterized mechanism of action and extensive in vitro and in vivo profiling make it a compelling tool compound for studying DNA damage response pathways and for preclinical oncology research .

Why Generic MRE11 Inhibitor Substitution Fails: The Antitumor agent-96 Differentiation Case for Conjunctival Melanoma Research


MRE11 is an essential component of the MRN (MRE11-RAD50-NBS1) complex, a key sensor of DNA double-strand breaks. While several MRE11 inhibitors exist, including mirin and the more recent MU1409, their inhibitory profiles, potency, and selectivity vary dramatically [1]. For instance, the commonly used MRE11 inhibitor mirin exhibits weak and poorly defined nuclease inhibition, with reported IC50 values ranging from 12 μM to over 200 μM depending on the assay, and it also inhibits ATM activation . MU1409, a more potent inhibitor, shows an IC50 of 12.1 μM for MRE11 nuclease but also inhibits off-target nucleases FEN1 and EXO1 . Antitumor agent-96 distinguishes itself through its submicromolar potency in a specific set of conjunctival melanoma (CM) cell lines and its well-documented selectivity profile, as demonstrated by its markedly higher IC50 values in normal cells and other melanoma subtypes . Directly substituting Antitumor agent-96 with another MRE11 inhibitor in a research setting would compromise experimental outcomes due to these significant differences in potency, selectivity, and the underlying biological validation.

Antitumor agent-96 Product-Specific Quantitative Evidence Guide: Head-to-Head Potency, Selectivity, and Functional Comparisons


Potency Comparison: Antitumor agent-96 Exhibits Submicromolar IC50 in CM Cells vs. Weaker MRE11 Inhibitors

Antitumor agent-96 demonstrates potent, submicromolar cytotoxicity in specific conjunctival melanoma (CM) cell lines. In a 72-hour cell proliferation assay, Antitumor agent-96 exhibited IC50 values of 0.7 ± 0.0 µM in CRMM2 cells and 1.0 ± 0.1 µM in CM2005.1 cells [1]. This level of potency is substantially higher than that reported for the early-generation MRE11 inhibitor mirin, which typically requires concentrations of 200–300 µM to inhibit dsDNA resection in cellular assays . It is also more potent in these CM cells than the more recent inhibitor MU1409, which has a reported MRE11 nuclease IC50 of 12.1 µM in biochemical assays, though a direct cellular IC50 comparison in CM lines is not available . This submicromolar activity positions Antitumor agent-96 as a superior tool compound for studying MRE11-dependent pathways in CM.

Conjunctival Melanoma MRE11 Inhibition Cytotoxicity Assay

Selectivity Profile: Antitumor agent-96 Demonstrates Unique Cytotoxicity Selectivity for CM Cells Over Normal Cells and Other Melanoma Subtypes

A key differentiating factor for Antitumor agent-96 is its remarkable selectivity profile. In a 72-hour cytotoxicity assay, Antitumor agent-96 showed high potency against CM cell lines (IC50 range: 0.7–2.9 µM), while its IC50 in normal human hepatocytes (HL7702) was 25.6 ± 0.8 µM and in normal human melanocytes (PIG1) was 32.9 ± 0.3 µM . This translates to a selectivity index of >10-fold for tumor cells over normal cells. In contrast, many other MRE11 inhibitors lack published selectivity data against normal cells. For example, while MU1409 shows inhibition of MRE11 nuclease, its selectivity profile in normal cells has not been extensively documented . Furthermore, the compound exhibited reduced potency against ocular melanoma and cutaneous melanoma cells compared to CM cells, underscoring its unique suitability for CM-focused research .

Conjunctival Melanoma Cancer Cell Selectivity Therapeutic Window

Functional Impact: Antitumor agent-96 Robustly Induces Apoptosis and Inhibits Migration at Low Micromolar Concentrations

Antitumor agent-96's functional consequences have been thoroughly characterized. In CRMM1 cells, treatment with 3 µM of Antitumor agent-96 for 48 hours induced an apoptosis rate of 80% . At a lower concentration of 0.3 µM, the compound inhibited cell migration by 25% after 72 hours (from 70% to 45% migration rate) . Mechanistically, treatment with Antitumor agent-96 (0.3–10 µM) for 48 hours led to a dose-dependent accumulation of the DNA damage marker γ-H2AX, confirming the induction of DNA damage [1]. While other MRE11 inhibitors like MU1409 are known to affect DNA repair, a direct, quantitative comparison of their ability to induce apoptosis and inhibit migration in CM cells is not available [2]. This data provides a clear, quantitative benchmark for researchers.

Apoptosis Cell Migration DNA Damage γ-H2AX

In Vivo Efficacy: Antitumor agent-96 Significantly Suppresses Tumor Growth in a CRMM1 Xenograft Model Without Overt Toxicity

The in vivo efficacy of Antitumor agent-96 was demonstrated in an NCG mouse xenograft model bearing CRMM1 tumors. Treatment with Antitumor agent-96 dihydrochloride (Compound D34 dihydrochloride) at 10 and 20 mg/kg, administered intraperitoneally five times per week for 28 days, significantly suppressed tumor growth without obvious toxicity [1]. While in vivo data for other MRE11 inhibitors is emerging, Antitumor agent-96 is one of the few with published, quantitative tumor growth inhibition data specifically in a conjunctival melanoma model [2]. This in vivo validation is a critical differentiator for researchers planning animal studies.

Xenograft Model In Vivo Efficacy Conjunctival Melanoma Tumor Growth Inhibition

Biochemical Target Engagement: Antitumor agent-96 Binds MRE11 and Inhibits Endonuclease Activity

Biochemical target engagement is crucial for validating a compound's mechanism of action. Antitumor agent-96 (D34) was shown to bind directly to human recombinant MRE11 protein and inhibit its endonuclease activity in biochemical assays [1]. This direct inhibition of MRE11 endonuclease function is a more specific mechanism than that of mirin, which is known to have multiple effects on the MRN complex, including inhibition of ATM activation [2]. Furthermore, while MU1409 inhibits MRE11 nuclease with an IC50 of 12.1 µM, it also inhibits the off-target nucleases FEN1 (IC50 = 24.2 µM) and EXO1 (IC50 = 176.4 µM) . Although a direct biochemical IC50 for Antitumor agent-96 on MRE11 nuclease was not found in the available data, its submicromolar cellular potency strongly suggests high affinity. Its well-defined, selective mechanism of action makes it a cleaner probe for studying MRE11-specific functions.

MRE11 Endonuclease Target Engagement Homologous Recombination

Impact on DNA Damage Response: Antitumor agent-96 Induces γ-H2AX Accumulation and Downregulates Key HR Factors

The downstream consequences of MRE11 inhibition by Antitumor agent-96 have been validated at the protein level. In CRMM1 and CRMM2 cells, treatment with Antitumor agent-96 (0.3–10 µM) for 48 hours led to a significant, dose-dependent accumulation of γ-H2AX, a well-established marker of DNA double-strand breaks . Furthermore, the compound induced a dose-dependent downregulation of all three MRN complex subunits (MRE11, RAD50, NBS1) and their downstream effectors, including BRCA1 and RAD51 . While MU1409 has been shown to affect DNA repair in cells, the quantitative downregulation of specific HR pathway proteins by Antitumor agent-96 provides a more granular view of its mechanism of action [1].

γ-H2AX DNA Damage Homologous Recombination Western Blot

Antitumor agent-96: Best Research and Industrial Application Scenarios


Conjunctival Melanoma (CM) Preclinical Studies

Antitumor agent-96 is uniquely suited for preclinical research focused on conjunctival melanoma (CM). Its demonstrated submicromolar potency in a panel of CM cell lines (CRMM2, CM2005.1, CRMM1, CM-AS16), combined with its significant in vivo tumor growth suppression in a CRMM1 xenograft model without overt toxicity, makes it the tool compound of choice for CM-focused studies [1]. Its selectivity over normal cells and other melanoma subtypes ensures that observed effects are specific to the disease model .

DNA Damage Response and Homologous Recombination (HR) Pathway Investigation

As a well-characterized, direct MRE11 endonuclease inhibitor, Antitumor agent-96 is an ideal probe for dissecting the DNA damage response and the homologous recombination (HR) pathway. Its ability to induce γ-H2AX accumulation and downregulate key HR factors (MRE11, RAD50, NBS1, BRCA1, RAD51) in a dose-dependent manner provides a robust experimental system for studying MRE11-dependent DNA repair mechanisms .

Apoptosis and Cell Migration Assays in Cancer Research

The compound's potent induction of apoptosis (80% at 3 µM in CRMM1 cells) and inhibition of cell migration (25% reduction at 0.3 µM) make it a valuable reagent for studying these critical cancer-related processes . Its clear, quantitative effects on functional endpoints enable precise evaluation of the impact of MRE11 inhibition on tumor cell behavior.

Selective Inhibition for Cancer Cell Specificity Studies

Antitumor agent-96's >10-fold selectivity for CM cells over normal cells (e.g., IC50 of 32.9 µM in PIG1 normal melanocytes vs. 0.7 µM in CRMM2 cells) provides a unique tool for investigating cancer cell-specific vulnerabilities and therapeutic windows . This selectivity is a key differentiator for research aimed at minimizing off-target effects.

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